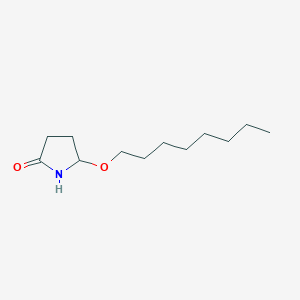

5-n-Octyloxy-pyrrolidin-2-one

Description

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

5-octoxypyrrolidin-2-one |

InChI |

InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-10-15-12-9-8-11(14)13-12/h12H,2-10H2,1H3,(H,13,14) |

InChI Key |

QMMSAGBYEKJMDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1CCC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural analogs and their substituents are compared below:

Key Observations:

- Lipophilicity: The octyloxy group in this compound significantly increases hydrophobicity compared to methyl or unsubstituted pyrrolidinones. This property may limit aqueous solubility but enhance compatibility with non-polar matrices .

- Reactivity : The electron-donating octyloxy group could stabilize the lactam ring, reducing susceptibility to hydrolysis compared to 1-(2-Chloroethyl)pyrrolidin-2-one, where the chloroethyl group may participate in nucleophilic substitution .

- Applications : Unlike Piracetam, which is bioactive, this compound’s applications are likely industrial (e.g., as a solvent or surfactant) due to its lack of polar functional groups .

Physicochemical Properties

A comparative analysis of key properties is inferred from substituent effects:

| Property | This compound | 5-Methyl-2-pyrrolidone | 2-Pyrrolidone |

|---|---|---|---|

| Molecular Weight (g/mol) | ~213 (estimated) | 99.13 | 85.11 |

| Boiling Point | >250°C (estimated) | 245°C | 245°C |

| Solubility in Water | Low | Miscible | Miscible |

| LogP (Octanol/Water) | ~3.5 (estimated) | -0.24 | -0.45 |

Notes:

- The octyloxy group increases molecular weight and logP, reducing water solubility. This contrasts with 5-Methyl-2-pyrrolidone, which retains miscibility in water due to its smaller substituent .

- Boiling points remain high across analogs due to the polar lactam ring, but the octyloxy chain may introduce steric hindrance in reactions .

Preparation Methods

Reaction Conditions and Catalysts

Procedure

-

2-Pyrrolidone and TBAB are heated to 85°C with stirring.

-

n-Octyl chloride is added dropwise over 9–10 hours.

-

The mixture is refluxed for 7–10 hours, followed by vacuum distillation to isolate the product.

Yield : 70–90% after rectification at –0.07 MPa, collecting the fraction at 140–155°C.

Catalytic Alkylation Using Nickel or Yttrium Salts

Alternative methods employ Lewis acids to enhance regioselectivity:

Nickel Perchlorate-Catalyzed Reaction

-

Substrates : Donor-acceptor cyclopropanes (e.g., dimethyl 2-arylcyclopropane-1,1-dicarboxylates) and primary amines.

-

Conditions : Reflux in dichloroethane (DCE) for 1–3 hours, followed by saponification and thermolysis.

Example :

-

Cyclopropane 1a reacts with aniline in DCE to form γ-amino esters, which undergo lactamization and dealkoxycarbonylation to yield 1,5-disubstituted pyrrolidin-2-ones.

Yield : 45–79% for 5-n-octyloxy derivatives.

One-Pot Synthesis via Silylation and Alkylation

A patented approach (CA1087200A) utilizes silylation to protect intermediates:

Key Steps

-

Silylation : 4-Hydroxypyrrolidin-2-one is treated with hexamethyldisilazane (HMDS) in toluene.

-

Alkylation : The silylated intermediate reacts with n-octyl bromide in acetonitrile using NaH.

-

Deprotection : Hydrolysis with HCl yields 5-n-octyloxy-pyrrolidin-2-one.

Yield : 72–85% after column chromatography.

Optimization Studies and Comparative Analysis

Effect of Catalysts and Solvents

Purification Methods

-

Distillation : Effective for large-scale production (purity ≥98%).

-

Crystallization : Hexane/MeOH (9:1) yields high-purity crystals.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.